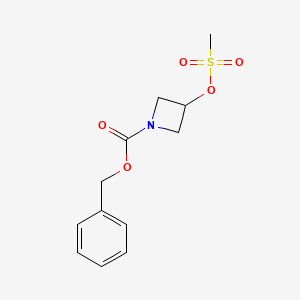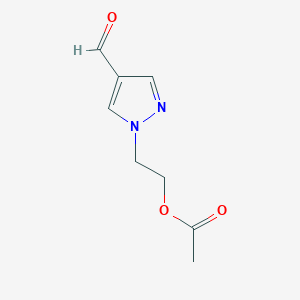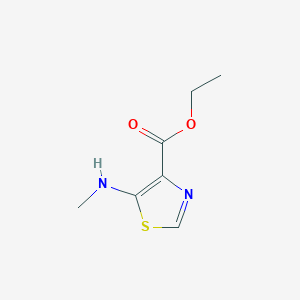
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1315368-95-6 . It has a molecular weight of 285.32 . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a melting point of 51-52 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Ring Expansion in Organic Synthesis
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is utilized in organic synthesis, specifically in the ring expansion of azetidines to form pyrrolidines. This transformation involves rearrangement processes that incorporate various nucleophiles, leading to stereospecifically substituted pyrrolidines. The reaction mechanism suggests the formation of an intermediate bicyclic aziridinium ion, which opens regioselectively at the bridgehead carbon atom (Durrat et al., 2008).
Polymerization Studies
In polymer chemistry, this compound has been studied for its role in activated monomer polymerization. When treated with potassium(azetidin-1-ylsulfonyl) methanide, it undergoes spontaneous anionic ring-opening polymerization at room temperature. This leads to the formation of polymers with sulfonyl groups incorporated into the polymer backbone, which is a deviation from traditional polyamide structures (Reisman et al., 2020).
Synthesis of Pyrrolidines from Azetidines
In another application, stereodefined α-hydroxyalkyl azetidines, when chlorinated or transformed into methanesulfonyloxymethyl derivatives, undergo a rearrangement to form 3-chloro or 3-methanesulfonyloxy pyrrolidines. This process is influenced by various factors, including the nature of the migrating group and the stereochemistry of the starting material (Couty et al., 2003).
Use in Medicinal Chemistry
In medicinal chemistry, benzyl sulfonamides, including this compound, have shown increased potency in certain biological assays. Their applications in the development of therapeutics, such as antithrombotic agents, highlight their importance in drug discovery (Bach et al., 2013).
Chemical Synthesis and Catalysis
This compound also finds use in chemical synthesis and catalysis. It has been involved in manganese dioxide-methanesulfonic acid promoted direct alkylation reactions and in catalyzing one-pot synthesis processes, demonstrating its versatility in facilitating various chemical transformations (Liu et al., 2013).
Synthesis of Novel Chemical Structures
Furthermore, it is used in the synthesis of novel chemical structures like isomeric analogs of dl-proline, demonstrating its utility in expanding the diversity of available chemical entities for further study and application (Soriano et al., 1980).
Propriétés
IUPAC Name |
benzyl 3-methylsulfonyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMKJYTJCYXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)




![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

